

"protocol for the mesylation of sterically hindered secondary alcohols"

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Compound of Interest

Compound Name: Methoxymethanesulfonyl chloride

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Protocol for the Mesylation of Sterically Hindered Secondary Alcohols

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis, rendering the hydroxyl group a good leaving group for subsequent nucleophilic substitution or elimination reactions.[1][2] However, sterically hindered secondary alcohols often exhibit sluggish reactivity towards standard mesylation conditions due to steric hindrance around the hydroxyl group. This protocol details robust methods for the efficient mesylation of such challenging substrates, ensuring high yields and minimizing side reactions. The primary method described utilizes methanesulfonyl chloride in the presence of a tertiary amine base, a widely applicable and effective procedure.[3][4] An alternative catalytic approach for particularly recalcitrant substrates is also presented.

Reaction Mechanism

The mesylation of alcohols with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA), can proceed through two primary mechanistic



pathways. In the context of sterically hindered alcohols, the reaction is believed to proceed via the formation of a highly reactive sulfene intermediate (CH₂=SO₂).[2][5] This intermediate is generated by the E2 elimination of HCl from methanesulfonyl chloride, facilitated by the base. The sterically unencumbered sulfene then readily reacts with the alcohol. This pathway is often favored for hindered alcohols as it circumvents the sterically demanding direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride.[3]

Experimental Protocols

Method A: Standard Protocol with Methanesulfonyl Chloride and Triethylamine

This procedure is a general and effective method for the mesylation of a wide range of alcohols, including many sterically hindered secondary alcohols.[3]

Materials:

- Sterically hindered secondary alcohol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- · Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl), cold
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cold
- Brine (saturated aqueous NaCl solution), cold
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Magnetic stirrer and stir bar
- Ice bath
- Round-bottom flask



- Separatory funnel
- Standard glassware for workup and purification

Procedure:

- To a solution of the sterically hindered secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 2.0 equiv).
- Stir the solution for 10-15 minutes at 0 °C.
- Slowly add methanesulfonyl chloride (1.2 1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
- Upon completion, quench the reaction by adding cold water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with cold 1 M HCl, cold saturated aqueous NaHCO₃, and cold brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.
- The crude product can be purified by column chromatography on silica gel if necessary.

Method B: DMAP-Catalyzed Protocol for Highly Hindered Alcohols

For exceptionally sterically hindered alcohols where Method A provides low yields, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[6][7]



Materials:

• Same as Method A, with the addition of 4-(Dimethylamino)pyridine (DMAP).

Procedure:

- To a solution of the highly hindered secondary alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 2.0 equiv).
- Stir the solution for 10-15 minutes at 0 °C.
- Slowly add methanesulfonyl chloride (1.2 1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time will vary depending on the substrate but is generally faster than the uncatalyzed reaction.
- Follow the same workup and purification procedure as described in Method A.

Data Presentation

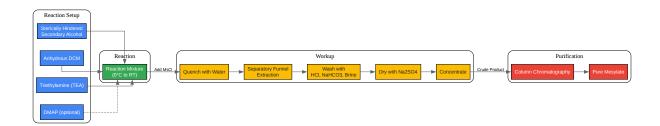
The following table summarizes typical reaction parameters for the mesylation of sterically hindered secondary alcohols, providing a basis for comparison and optimization.



| Parameter | Method A: Standard Protocol | Method B: DMAP- Catalyzed Protocol |
|-----------------------|---------------------------------|---------------------------------------|
| Alcohol | 1.0 equiv | 1.0 equiv |
| MsCl | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv |
| Base | Triethylamine (1.5 - 2.0 equiv) | Triethylamine (1.5 - 2.0 equiv) |
| Catalyst | None | DMAP (0.1 equiv) |
| Solvent | Anhydrous DCM | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Yield | Moderate to High | High to Excellent |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the mesylation of a sterically hindered secondary alcohol.





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General workflow for the mesylation of sterically hindered secondary alcohols.

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